molecular formula C13H9FO3 B6396535 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% CAS No. 1262005-24-2

4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6396535
CAS RN: 1262005-24-2
M. Wt: 232.21 g/mol
InChI Key: BIEDNMJTKMCUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorophenyl)-3-hydroxybenzoic acid (3-FHPBA) is an aromatic compound that is widely used in the field of scientific research. It is a derivative of benzoic acid and is often used as a starting material in the synthesis of other compounds. 3-FHPBA is also a useful reagent in organic synthesis, as it is a versatile building block for the preparation of other compounds. In addition, 3-FHPBA has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antibiotics.

Scientific Research Applications

4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as pharmaceuticals, fragrances, and biocides. In addition, 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% has been used to study the structure and reactivity of aromatic compounds. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% may act as a substrate for enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% may interact with other compounds, such as proteins or nucleic acids, in order to modulate their activity or to inhibit their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% are not well understood. However, it is believed that 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% may have some effects on the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% may interact with other compounds, such as proteins or nucleic acids, in order to modulate their activity or to inhibit their function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments include its high purity, its availability in large quantities, and its relatively low cost. In addition, 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% is a versatile building block for the synthesis of other compounds, and it can be used in a wide range of scientific research applications. However, 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% is a hazardous compound and should be handled with care.

Future Directions

The future directions for research on 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% include further study of its biochemical and physiological effects, as well as its mechanism of action. In addition, further research may be conducted on the synthesis of other compounds from 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95%, as well as on the use of 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% in the synthesis of pharmaceuticals, fragrances, and biocides. Finally, further research may be conducted on the use of 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% in the study of enzyme-catalyzed reactions and the mechanism of action of drugs.

Synthesis Methods

4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95% can be synthesized from the reaction of 3-fluorophenol with benzoic acid in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of around 100°C and a pressure of around 0.5 atm. The reaction yields a high yield of 4-(3-Fluorophenyl)-3-hydroxybenzoic acid, 95%, typically greater than 95%.

properties

IUPAC Name

4-(3-fluorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)11-5-4-9(13(16)17)7-12(11)15/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEDNMJTKMCUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688742
Record name 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262005-24-2
Record name 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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